4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid
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Overview
Description
Mechanism of Action
Target of Action
Related compounds have been shown to have analgesic effects, suggesting that they may target pain pathways .
Mode of Action
Related compounds have been shown to have potent analgesic efficacy and an ultrashort to long duration of action . They have been found to depress peripheral and centrally mediated pain by opioid independent systems .
Biochemical Pathways
Related compounds have been shown to affect pain pathways, likely through their interaction with opioid receptors .
Result of Action
Related compounds have been shown to have potent analgesic effects, suggesting that they may alleviate pain .
Preparation Methods
The synthesis of 4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid involves several steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with butanoic acid in the presence of a base. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and a base like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug development studies to understand the behavior of similar structures.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid include:
4-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
4-Chloro-2-(trifluoromethyl)aniline: Utilized in the synthesis of various organic compounds.
What sets this compound apart is its unique combination of a sulfonyl group with a trifluoromethyl-substituted aromatic ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO4S/c12-9-4-3-7(6-8(9)11(13,14)15)21(19,20)16-5-1-2-10(17)18/h3-4,6,16H,1-2,5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTWEMRFHGITKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCCC(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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